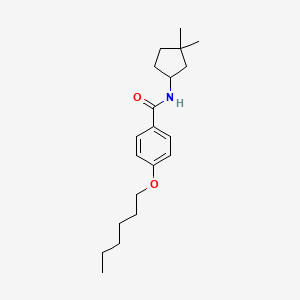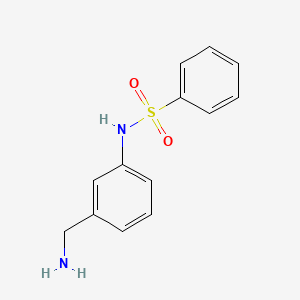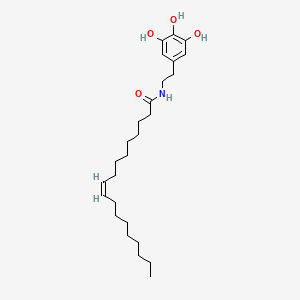
N-(3-bromophenyl)-6-fluoroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-6-fluoroquinazolin-4-amine: is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-6-fluoroquinazolin-4-amine typically involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with 3-bromoaniline in the presence of a suitable solvent like ethanol and an acid catalyst such as hydrochloric acid. The reaction mixture is stirred at room temperature for 24 hours, and the completion of the reaction is verified by thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing purification techniques like column chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the halogenated positions.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-6-fluoroquinazolin-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of epidermal growth factor receptor (EGFR) kinase activity. This makes it a candidate for the development of anticancer drugs .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of various drug candidates, particularly those targeting cancer and other proliferative diseases.
Comparison with Similar Compounds
Similar Compounds:
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.
Lapatinib: A dual inhibitor of EGFR and HER2, used in breast cancer treatment.
Uniqueness: N-(3-bromophenyl)-6-fluoroquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and biological activities compared to other quinazoline derivatives. Its bromine and fluorine substitutions can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9BrFN3 |
|---|---|
Molecular Weight |
318.14 g/mol |
IUPAC Name |
N-(3-bromophenyl)-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C14H9BrFN3/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
InChI Key |
FQRFQQLJZXACCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















